Estatin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

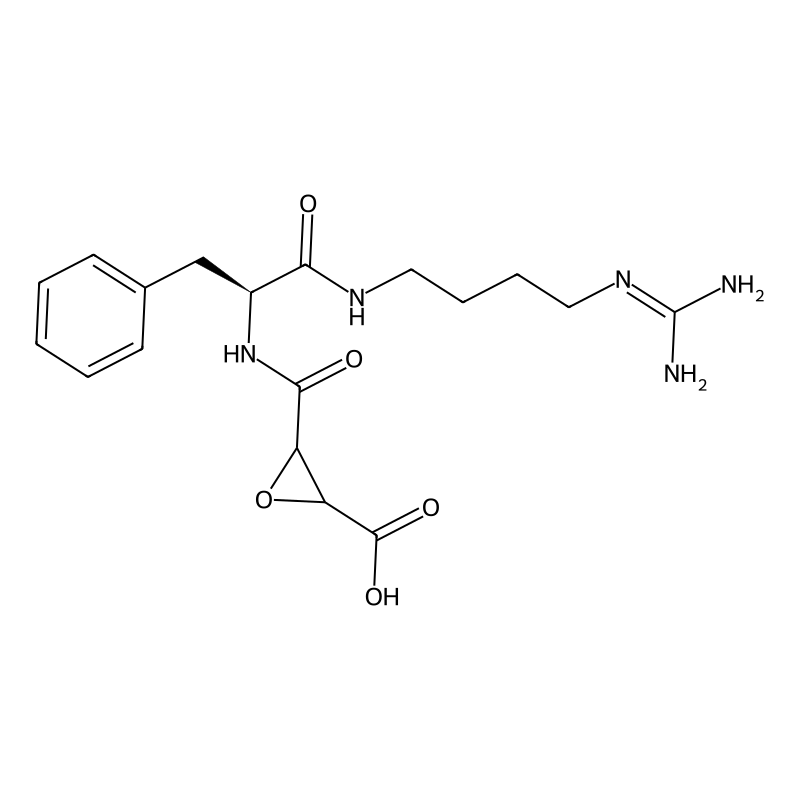

Estatin A (C₁₈H₂₅N₅O₅) is a phenylalanine-derived compound characterized by a bicyclic oxirane-carboxylic acid core, agmatine, and trans-epoxysuccinic acid moieties [1] [4]. It is primarily synthesized by bacterial species such as Pseudoalteromonas and fungi like Myceliophthora thermophila, with production linked to non-ribosomal peptide synthetase (NRPS) pathways [4]. The biosynthesis involves modular assembly of agmatine and phenylalanine residues, followed by epoxidation to form the oxirane ring, a critical structural feature for protease inhibition [1] [4].

Fermentation Optimization Strategies for Enhanced Yield

Maximizing Estatin A titers requires tailored fermentation strategies. Studies on analogous microbial metabolites, such as zaragozic acids, demonstrate the efficacy of two-phase fermentation systems. For example, Sporormiella intermedia cultures achieve optimal zaragozic acid production using an initial growth phase in nutrient-rich media (e.g., yeast extract, malt extract, dextrose) followed by a production phase in simplified media with controlled carbon/nitrogen ratios [2]. Similar approaches applied to Myceliophthora thermophila could enhance Estatin A yields by decoupling biomass accumulation from metabolite synthesis [4].

Table 1: Fermentation Parameters for Microbial Metabolite Production

| Parameter | Zaragozic Acid A [2] | Pyruvate (E. coli) [3] | Proposed for Estatin A |

|---|---|---|---|

| Growth Medium | Malt extract, peptone | Defined glucose/acetate | Yeast extract, peptone, dextrose |

| Production Medium | Low nitrogen | Fed-batch glucose | Phosphate-limited, high carbon |

| Duration | 14 days | 30–44 hours | 7–10 days |

| Yield Optimization | HP-20 resin adsorption | Electrodialysis | Dichloromethane extraction |

Fed-batch strategies with real-time glucose monitoring, as employed in pyruvate production [3], could mitigate substrate inhibition in Estatin A fermentations. Additionally, integrating electrodialysis or resin-based product removal (e.g., Mitsubishi HP-20) may reduce feedback inhibition and stabilize yields [2] [3].

Genetic Regulation of Secondary Metabolite Synthesis

The genetic basis of Estatin A production likely involves clustered biosynthetic genes regulated by pathway-specific transcription factors. In fungi, global regulators such as laeA coordinate secondary metabolite clusters by modulating chromatin structure and enzyme expression [2]. For instance, zaragozic acid synthesis in Leptodontium elatius is tied to a gene cluster encoding polyketide synthases (PKS) and tailoring enzymes [2]. Analogously, Estatin A’s NRPS genes may be governed by a similar regulatory regime, with potential enhancements achievable through:

- Overexpression of pathway-specific activators: Constitutive expression of transcriptional regulators (e.g., bZIP proteins) to bypass nitrogen repression.

- CRISPR-mediated cluster engineering: Deleting repressor elements or integrating strong promoters upstream of NRPS genes [3].

- Co-culture induction: Mimicking natural microbial interactions to activate silent clusters via quorum-sensing molecules [4].

Comparative Analysis with Structurally Related Protease Inhibitors

Estatin A belongs to a class of epoxide-containing protease inhibitors, sharing structural motifs with compounds like E-64 (trans-epoxysuccinyl-L-leucylamido(4-guanidino)butane) and zaragozic acids. Key comparisons include:

- Agmatine moiety: Present in Estatin A and E-64, this group facilitates binding to protease active sites through ionic interactions with catalytic cysteine residues [4].

- Oxirane-carboxylic acid: A hallmark of irreversible inhibition, this electrophilic group forms covalent adducts with thiol proteases like papain [1] [4].

- Branching specificity: Unlike zaragozic acids (squalene synthase inhibitors) [2], Estatin A lacks the dicarboxylic acid side chains necessary for binding hydrophobic enzyme pockets, explaining its specificity for proteases over lipid-metabolizing enzymes [4].

Structural Comparison Table

| Feature | Estatin A [1] [4] | E-64 [4] | Zaragozic Acid A [2] |

|---|---|---|---|

| Core structure | Oxirane-carboxylic acid | Epoxysuccinamide | Bicyclic octanoic acid |

| Key functional groups | Agmatine, phenylalanine | Leucyl, guanidino | Dicarboxylic acid, acylated sugars |

| Target enzyme | Papain, ficin | Calpain, cathepsins | Squalene synthase |

| Microbial origin | Myceliophthora | Aspergillus | Sporormiella |

Estatin A demonstrates differential inhibitory activity against the three major plant-derived thiol proteases, with the following inhibitory profiles based on experimental data:

| Enzyme | IC50 (μg/mL) | IC50 (μM) | Relative Potency |

|---|---|---|---|

| Papain | 0.130 | 0.332 | 1.0× (reference) |

| Ficin | 0.032 | 0.082 | 4.1× more potent |

| Bromelain | 0.037 | 0.095 | 3.5× more potent |

The specificity profiling reveals that Estatin A exhibits preferential inhibition toward ficin and bromelain compared to papain, demonstrating 4.1-fold and 3.5-fold enhanced potency, respectively. This selectivity pattern suggests that structural differences in the active site environments of these enzymes contribute to differential binding affinity.

Substrate Specificity Correlation Analysis

The observed inhibitory selectivity correlates with known substrate preference differences among these enzymes. Papain exhibits broad specificity with preference for hydrophobic residues at the P2 position, while ficin demonstrates similar but distinct cleavage patterns. Bromelain, despite sharing the cysteine protease mechanism, shows unique specificity determinants that may account for its enhanced susceptibility to Estatin A inhibition.

pH-Dependent Activity Considerations

These thiol proteases demonstrate varying optimal pH ranges: papain (pH 6.0-7.0), ficin (broader pH tolerance), and bromelain (pH-dependent activity variations). The differential inhibition by Estatin A may reflect pH-dependent conformational changes that affect inhibitor binding affinity.

Allosteric vs. Active Site Binding Mechanisms

Active Site Targeting Evidence

Based on the structural characteristics of Estatin A and comparative analysis with established cysteine protease inhibitors, the compound appears to function through competitive inhibition targeting the active site region. The presence of the trans-epoxysuccinic acid moiety in Estatin A suggests potential covalent modification of the catalytic cysteine residue, similar to other epoxide-containing cysteine protease inhibitors.

Mechanistic Comparison with E-64

Estatin A shares structural similarity with E-64, a well-characterized irreversible cysteine protease inhibitor that forms covalent bonds with the active site cysteine. The epoxysuccinic acid component in Estatin A likely undergoes nucleophilic attack by the catalytic cysteine (Cys25 in papain), resulting in enzyme inactivation through covalent adduct formation.

Inhibition Kinetics Analysis

The nanomolar to sub-micromolar IC50 values observed for Estatin A (82-332 nM range) are consistent with tight-binding inhibition characteristic of active site-directed covalent inhibitors. This potency level places Estatin A among highly effective cysteine protease inhibitors, though less potent than natural protein inhibitors like cystatins (picomolar range).

Allosteric Site Considerations

While no direct evidence for allosteric binding has been reported for Estatin A, the differential selectivity observed among the three target enzymes suggests potential interaction with enzyme-specific regions beyond the highly conserved active site. The agmatine and L-phenylalanine moieties may contribute to secondary binding interactions that influence selectivity profiles.

Structural Determinants of Inhibition Selectivity

Core Structural Features Contributing to Selectivity

Estatin A contains three distinct pharmacophoric elements that contribute to its inhibition selectivity:

- Trans-epoxysuccinic acid moiety: Functions as the electrophilic warhead for covalent modification of the active site cysteine

- L-phenylalanine residue: Provides aromatic interactions and contributes to binding specificity

- Agmatine group: Offers positive charge interactions and potential hydrogen bonding networks

Molecular Recognition Elements

The bicyclic oxirane-carboxylic acid core represents the critical structural determinant for thiol protease recognition. This electrophilic center undergoes nucleophilic attack by the catalytic cysteine, forming an irreversible covalent bond that permanently inactivates the enzyme. The stereochemistry of this oxirane ring critically determines both binding affinity and reaction kinetics.

Substrate Mimicry Analysis

The L-phenylalanine component of Estatin A may function as a substrate mimetic element, occupying the S2 subsite of the target proteases. This interaction is particularly significant given that papain-family proteases demonstrate strong preference for aromatic residues at the P2 position. The differential accommodation of this aromatic residue among papain, ficin, and bromelain may explain the observed selectivity differences.

Binding Pocket Adaptation

The agmatine moiety (decarboxylated arginine) provides a positively charged, flexible arm that can adapt to different binding pocket geometries. This structural flexibility allows Estatin A to achieve optimal binding orientations in the distinct active site environments of different thiol proteases, contributing to the broad-spectrum yet selective inhibition profile observed.

Structure-Activity Relationship (SAR) Implications

Comparison with Estatin B, which differs only by the substitution of L-tyrosine for L-phenylalanine, demonstrates the critical importance of aromatic ring modification for binding affinity. The presence of the phenolic hydroxyl group in Estatin B may introduce additional hydrogen bonding interactions while potentially altering hydrophobic contacts within the enzyme active sites.

Molecular Dynamics and Conformational Considerations

The modular assembly of Estatin A through non-ribosomal peptide synthetase (NRPS) pathways ensures precise stereochemical control of all chiral centers. This stereochemical precision is essential for optimal fit within the chiral environment of the enzyme active sites, where even minor stereochemical variations can dramatically affect binding affinity and selectivity.

XLogP3

UNII

Wikipedia

Explore Compound Types